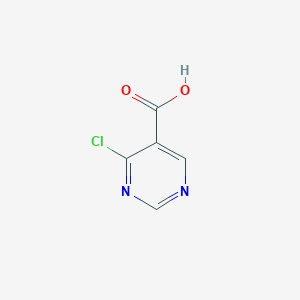

4-Chloropyrimidine-5-carboxylic acid

Description

Significance of Pyrimidine (B1678525) Derivatives in Chemical Synthesis and Medicinal Chemistry

The pyrimidine scaffold is a fundamental heterocyclic structure that is ubiquitous in biologically active molecules and natural products. Its presence in the nucleobases uracil, thymine, and cytosine underscores its critical role in the chemistry of life. In synthetic and medicinal chemistry, pyrimidine derivatives are prized for their broad spectrum of biological activities and their utility as synthetic intermediates.

Overview of Pyrimidine Scaffold Utility in Drug Discovery

The pyrimidine nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of applications. Its ability to participate in hydrogen bonding and other molecular interactions allows for effective binding to biological targets. Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antibacterial, and antifungal agents. nih.govresearchgate.net For instance, the pyrimidine ring is a key structural element in drugs like Gleevec®, an oncology medication, and Etravirine®, used in virology. The functionalization of the pyrimidine ring at various positions allows for the fine-tuning of a molecule's pharmacological properties, making it a versatile template for the design of new drugs.

Role of Halogenated Pyrimidines in Organic Transformations

Halogenated pyrimidines, such as 4-chloropyrimidine-5-carboxylic acid, are particularly important in organic synthesis. The presence of a halogen atom, typically chlorine or bromine, provides a reactive site for various nucleophilic substitution and cross-coupling reactions. This reactivity allows for the introduction of a wide range of functional groups onto the pyrimidine ring, facilitating the construction of complex molecular architectures. The chlorine atom in this compound can be readily displaced by nucleophiles like amines, alcohols, and thiols, providing a straightforward route to a diverse library of substituted pyrimidines. Furthermore, halogenated pyrimidines are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Historical Context of Pyrimidine-5-carboxylic Acid Derivatives Synthesis

The synthesis of pyrimidine derivatives has a rich history, with early methods often involving the condensation of amidines with β-dicarbonyl compounds. Over the years, a multitude of synthetic strategies have been developed to access functionalized pyrimidines. The synthesis of pyrimidine-5-carboxylic acid derivatives, in particular, has been an area of active research due to the importance of the carboxylic acid functionality as a handle for further chemical modifications. wiley-vch.de

Early synthetic routes to pyrimidine-5-carboxylates often involved multi-step sequences with harsh reaction conditions and limited functional group tolerance. For example, the condensation of formamidine (B1211174) acetate (B1210297) and mucobromic acid to produce 5-bromopyrimidine-4-carboxylate was reported to be low yielding. ucla.edu More contemporary methods have focused on developing more efficient and versatile syntheses. For instance, microwave-assisted solution-phase methods have been developed for the rapid synthesis of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives. acs.org Another innovative approach involves a ZnCl2-catalyzed three-component coupling reaction of an enamine, an orthoester, and ammonium (B1175870) acetate to produce 4,5-disubstituted pyrimidine derivatives in a single step. acs.org The Minisci reaction, a type of homolytic aromatic substitution, has also been successfully applied for the alkoxycarbonylation of 5-halopyrimidines, providing a regioselective one-step synthesis of 5-halopyrimidine-4-carboxylic acid esters. ucla.edu

Research Trajectories and Future Outlook for this compound

The unique combination of a reactive chloro-substituent and a versatile carboxylic acid group positions this compound as a key intermediate for future innovations in both the pharmaceutical and agrochemical sectors.

Emerging Applications in Pharmaceutical Development

In pharmaceutical development, this compound serves as a crucial intermediate in the synthesis of novel therapeutic agents. chemimpex.com Its derivatives are being investigated for a variety of pharmacological activities, including antiviral and anticancer properties. chemimpex.com The ability to readily modify the structure of this compound allows medicinal chemists to systematically explore structure-activity relationships and optimize the potency and selectivity of drug candidates. chemimpex.com For example, it can be used to synthesize compounds that target metabolic disorders and cancer therapies. chemimpex.com Researchers are actively exploring its use in the development of enzyme inhibitors and in studies of receptor interactions to gain insights into biological pathways and identify potential therapeutic targets. chemimpex.com

Prospects in Agrochemical Innovation

The application of this compound extends to the field of agrochemical innovation. chemimpex.com Carboxylic acids and their derivatives play a significant role in crop protection. wiley-vch.de This compound is utilized in the formulation of herbicides and fungicides, contributing to enhanced crop protection and yield. chemimpex.comchemimpex.com The development of new and more effective agrochemicals is crucial for global food security, and the versatility of this compound makes it a valuable platform for the discovery of novel active ingredients. nih.gov Its derivatives can be tailored to target specific pests or weeds while minimizing environmental impact.

Properties

IUPAC Name |

4-chloropyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEFILYXLZSVJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599965 | |

| Record name | 4-Chloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933686-33-0 | |

| Record name | 4-Chloropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 4 Chloropyrimidine 5 Carboxylic Acid and Its Key Intermediates

Synthesis of 4-Chloropyrimidine-5-carboxylic Acid from Precursors

The synthesis of this compound, a valuable heterocyclic building block, is accomplished through targeted reactions involving carefully selected precursors. Key methodologies include the direct chlorination of pyrimidine (B1678525) derivatives and the chemical transformation of uracil-based compounds.

A primary strategy for synthesizing chlorinated pyrimidines involves the direct chlorination of their hydroxylated analogs. In the context of this compound, the corresponding precursor is 4-hydroxypyrimidine-5-carboxylic acid (which exists in tautomeric equilibrium with 4(3H)-pyrimidinone-5-carboxylic acid).

The conversion is typically achieved using potent chlorinating agents. Phosphorus oxychloride (POCl₃) is a widely employed reagent for this type of transformation, effectively replacing the hydroxyl group at the C4 position with a chlorine atom. The reaction mechanism involves the activation of the hydroxyl group by the phosphorus reagent, followed by nucleophilic attack by the chloride ion. In some cases, catalysts such as tertiary amines or quaternary ammonium (B1175870) salts may be used to facilitate the reaction. google.com For instance, the synthesis of 5-(1-chlorovinyl)-2,4-dichloropyrimidine (B1199672) from 5-acetyluracil (B1215520) is achieved through treatment with phosphorus oxychloride, demonstrating the reagent's efficacy in chlorinating the pyrimidine core. nih.gov

Table 1: Reagents for Chlorination of Hydroxypyrimidines

| Reagent | Formula | Typical Application |

| Phosphorus Oxychloride | POCl₃ | Conversion of hydroxypyrimidines to chloropyrimidines. google.comnih.gov |

| Phosgene | COCl₂ | Used with catalysts for chlorinating dihydroxypyrimidines. google.com |

| Phosphorus Pentachloride | PCl₅ | A strong chlorinating agent for hydroxyl groups. google.com |

This table is interactive and can be sorted by column.

Uracil-5-carboxylic acid, also known as orotic acid, serves as an effective and direct precursor for producing dichlorinated pyrimidine-5-carboxylic acid derivatives. A patented process describes the high-yield synthesis of 2,4-dichloropyrimidine-5-carboxylic acid chloride directly from uracil-5-carboxylic acid. google.com

This one-step process involves treating uracil-5-carboxylic acid with a powerful chlorinating agent system in a suitable reaction medium. google.com The reaction not only chlorinates the hydroxyl groups at the C2 and C4 positions but also converts the carboxylic acid at the C5 position into an acid chloride. This transformation yields a highly reactive compound that can be used for subsequent chemical modifications. google.com The reported yields for this process are notably high, often exceeding 90% of the theoretical value. google.com

Table 2: Synthesis of 2,4-Dichloropyrimidine-5-carboxylic acid chloride from Uracil-5-carboxylic Acid google.com

| Starting Material | Chlorinating Agent System | Reaction Medium | Product | Yield |

| Uracil-5-carboxylic acid | Phosphorus trichloride (B1173362) (PCl₃) and Chlorine (Cl₂) | Phosphorus oxychloride (POCl₃) | 2,4-Dichloropyrimidine-5-carboxylic acid chloride | >90% |

| Uracil-5-carboxylic acid | Phosphorus pentachloride (PCl₅) | Phosphorus oxychloride (POCl₃) | 2,4-Dichloropyrimidine-5-carboxylic acid chloride | >90% |

This table is interactive and can be sorted by column.

Synthesis of Ethyl 4-Chloropyrimidine-5-carboxylate (Key Intermediate)

Ethyl 4-chloropyrimidine-5-carboxylate is a crucial intermediate in the synthesis of various biologically active molecules, finding application in both pharmaceutical and agricultural research. chemimpex.com Its synthesis is a key step in creating more complex pyrimidine-based structures.

Established methods for the synthesis of Ethyl 4-chloropyrimidine-5-carboxylate typically rely on the chlorination of its corresponding 4-hydroxy precursor, ethyl 4-hydroxypyrimidine-5-carboxylate. This approach mirrors the synthesis of the parent carboxylic acid. The hydroxyl group of the pyrimidine ring is converted to a chloro group using standard chlorinating agents like phosphorus oxychloride. An analogous procedure is documented for the synthesis of the isomeric Ethyl 2-chloropyrimidine-5-carboxylate, where 1,2-Dihydro-2-oxo-5-pyrimidinecarboxylic acid ethyl ester is heated to reflux with phosphorus oxychloride and N,N-dimethylaniline to yield the desired product. chemicalbook.com This general strategy of chlorinating a pyrimidinone precursor is a common and effective route.

More elaborate, multi-step syntheses allow for the construction of the pyrimidine ring from acyclic precursors, offering greater flexibility in introducing various substituents. These synthetic pathways generally involve two main stages: the formation of the core pyrimidine ring and the subsequent chlorination.

Ring Formation: The pyrimidine ring can be constructed through condensation reactions. A common approach is a Biginelli-type reaction or a similar multi-component reaction where precursors providing the N-C-N and C-C-C fragments of the ring are combined. mdpi.comresearchgate.net For instance, a derivative of ethyl acetoacetate (B1235776) can be reacted with an aldehyde and urea (B33335) or a related compound to form a dihydropyrimidine (B8664642), which can then be oxidized to the aromatic pyrimidine. mdpi.com

Chlorination: Once the ethyl 4-hydroxypyrimidine-5-carboxylate core is synthesized, the final step is the chlorination of the C4 position. As described previously, this is typically accomplished by reacting the hydroxypyrimidine intermediate with a chlorinating agent such as phosphorus oxychloride to yield Ethyl 4-chloropyrimidine-5-carboxylate. chemicalbook.com

Regioselective Synthesis Strategies

Regioselectivity, the control over the specific position of chemical bond formation, is a critical aspect of synthesizing substituted pyrimidines. For compounds like this compound, it is essential that the chlorination occurs specifically at the C4 position.

The primary strategy to achieve high regioselectivity is through substrate control, where the precursor molecule is designed to direct the reaction to the desired position. By starting with 4-hydroxypyrimidine-5-carboxylic acid, the chlorination is inherently directed to the C4 position, as this is the only available hydroxyl group for substitution.

In pyrimidine systems with multiple reactive sites, such as 2,4-dichloropyrimidines, the inherent electronic properties of the ring dictate the regioselectivity of subsequent reactions. The C4 position is generally more susceptible to nucleophilic attack than the C2 position. acs.org This has been demonstrated in palladium-catalyzed amination reactions of 6-aryl-2,4-dichloropyrimidine, which show a strong preference for substitution at the C4 position. acs.org While this example involves a subsequent substitution reaction rather than the initial chlorination, it highlights the electronic differences between the C2 and C4 positions that can be exploited to achieve regiocontrol in pyrimidine chemistry. Furthermore, specialized methods like the Minisci reaction have been used for the highly regioselective functionalization of the 4-position in other pyrimidine systems. ucla.edu

Nucleophilic Displacement Approaches

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry, enabling the introduction of a wide array of functional groups. The electron-deficient nature of the pyrimidine ring, further activated by the presence of a chloro substituent, facilitates attack by nucleophiles.

In the case of derivatives like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, the chlorine at the 4-position is susceptible to displacement by various nucleophiles. Studies have shown that treatment with dimethylamine (B145610), sodium phenoxide, sodium thiophenoxide, and potassium fluoride (B91410) results in the expected substitution products. rsc.org However, the reaction with cyanide ions can lead to unexpected products, highlighting the nuanced reactivity of the pyrimidine core. rsc.org For instance, instead of the anticipated 4-cyano derivative, treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium cyanide in dimethyl sulfoxide (B87167) can yield ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate, indicating that the methylthio group can also be labile under certain conditions. rsc.org

The reactivity of the chlorine atom at the 2-position of 2-chloropyrimidine-5-carboxylic acid also allows for nucleophilic substitution, making it a valuable precursor for synthesizing a variety of derivatives through reactions like esterification and amidation. smolecule.com

Control of Substitution Patterns in the Pyrimidine Ring

Achieving specific substitution patterns on the pyrimidine ring is crucial for tailoring the properties of the final molecule. Regioselectivity can be controlled through various strategies, including the use of directing groups, organometallic reagents, and careful selection of reaction conditions.

The inherent reactivity of the pyrimidine ring often directs nucleophilic attack to the 4- and 6-positions, and to a lesser extent, the 2-position. For instance, in 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C-4 position. researchgate.net This inherent selectivity can be exploited to synthesize specific isomers.

Organolithium reagents have been employed to achieve regioselective synthesis of pyrimidine derivatives. researchgate.net For example, 2,4-dichloro-6-phenylpyrimidine (B1267630) and 2-chloro-4-(1',3'-dithian-2'-yl)pyrimidine have been prepared using this approach. researchgate.net The use of such reagents allows for the introduction of substituents at specific positions that might not be accessible through classical nucleophilic substitution reactions.

Furthermore, in polysubstituted pyrimidines, the existing substituents can influence the position of subsequent modifications. For instance, in the synthesis of 4-amino-2,8-disubstituted pyrido[3,2-d]pyrimidine-6-carboxylic acid methyl esters, the amination of a 2,8-dichloro precursor occurs selectively at the C-2 position. nih.gov The regioselectivity of thiol addition, however, can be controlled by the reaction conditions, with C-8 addition favored in DMF with Hünig's base and C-2 addition in isopropanol. nih.gov This demonstrates how solvent and base selection can be critical in directing the substitution pattern.

Synthesis of Related and Analogous Chloropyrimidine Carboxylic Acids

The synthetic methodologies for various chloropyrimidine carboxylic acid analogs are diverse, often tailored to the specific substitution pattern of the target molecule. These syntheses frequently start from readily available precursors and involve key steps such as cyclization, chlorination, and functional group interconversion.

2-Amino-4-chloropyrimidine-5-carboxamide (B13665657) Synthesis

A patented, industrially viable method for the preparation of 2-amino-4-chloropyrimidine-5-carboxamide begins with diethyl malonate and acetic acid. The synthesis proceeds through a multi-step sequence involving nitrosation, reduction/formylation, cyclization with guanidinium (B1211019) hydrochloride, chlorination, and finally, fractional hydrolysis. This route is noted for its use of accessible starting materials and results in high yield and purity.

An alternative laboratory-scale synthesis involves the condensation of 2-amino-4-chloropyrimidine (B19991) with cyanamide (B42294) under basic conditions, followed by hydrolysis to form the carboxamide group.

| Step | Description | Reagents/Conditions | Outcome |

| A | Nitrosation of diethyl malonate | Diethyl malonate, acetic acid, 40% sodium nitrite (B80452) aqueous solution, 5–10 °C | Isonitroso diethyl malonate (crude product) |

| B | Reduction and formylation | Formic acid, zinc powder, reflux temperature | Formamido group diethyl malonate (white solid) |

| C | Cyclization | Guanidinium hydrochloride, sodium methoxide/methanol solution, 50–65 °C | 2-amino-4,6-dihydroxyl-5-formamidopyrimidine |

| D | Chlorination | Quaternary ammonium salts (e.g., tetramethyl ammonium chloride) | 2-amino-4,6-dichloro-5-formamidopyrimidine |

| E | Fractional Hydrolysis | Alkaline conditions | 2-amino-4-chloropyrimidine-5-carboxamide |

2-Chloropyrimidine-5-carboxylic Acid Synthesis

The synthesis of 2-chloropyrimidine-5-carboxylic acid can be achieved through several routes. One common method involves the diazotization of 2-aminopyrimidine (B69317) followed by a Sandmeyer-type reaction. For example, 2-aminopyrimidine can be reacted with sodium nitrite in the presence of hydrochloric acid at low temperatures to yield 2-chloropyrimidine. orgsyn.orggoogle.com Subsequent carboxylation at the 5-position would yield the desired product.

Other general methods for synthesizing pyrimidine-5-carboxylic acid derivatives include cyclization reactions starting from precursors like urea or thiourea, followed by chlorination and carboxylation steps. smolecule.com

2,4-Dichloropyrimidine-5-carboxylic Acid Synthesis

A common and efficient method for the synthesis of 2,4-dichloropyrimidine-5-carboxylic acid involves the chlorination of uracil-5-carboxylic acid (also known as 2,4-dihydroxypyrimidine-5-carboxylic acid). google.com This transformation can be achieved using a variety of chlorinating agents.

A patented process describes the reaction of uracil-5-carboxylic acid with either a mixture of phosphorus trichloride and chlorine, or phosphorus pentachloride, in a phosphorus oxychloride medium. google.com This one-step process can achieve yields exceeding 90%. google.com Another approach involves the use of thionyl chloride in the presence of a catalyst like DMAP. chemicalbook.com

| Starting Material | Chlorinating Agent(s) | Reaction Medium | Reported Yield |

| Uracil-5-carboxylic acid | Phosphorus trichloride and Chlorine | Phosphorus oxychloride | >90% |

| Uracil-5-carboxylic acid | Phosphorus pentachloride | Phosphorus oxychloride | >90% |

| 2,4-dihydroxypyrimidine | Thionyl chloride, bis(trichloromethyl) carbonate, DMAP | - | 95% |

4-Amino-6-chloropyrimidine-5-carboxylic Acid Synthesis

The synthesis of 4-amino-6-chloropyrimidine-5-carboxylic acid can be approached from 4,6-dichloropyrimidine (B16783) derivatives. A general method for preparing 4-amino-6-alkoxyl pyrimidine compounds involves the atmospheric-pressure ammonolysis or aminolysis of 4,6-dichloropyrimidine compounds to first introduce the amino group at the 4-position. google.com Subsequent selective functionalization at the 6-position and introduction of the carboxylic acid at the 5-position would lead to the target molecule. While a direct synthesis for 4-amino-6-chloropyrimidine-5-carboxylic acid is not detailed in the provided search results, its synthesis would likely follow a multi-step sequence involving the regioselective introduction of the amino, chloro, and carboxylic acid functionalities onto the pyrimidine ring.

5-Amino-2-chloropyrimidine-4-carboxylic Acid Synthesis

The synthesis of 5-amino-2-chloropyrimidine-4-carboxylic acid is efficiently achieved through the hydrolysis of its corresponding ethyl ester precursor. researchgate.net This transformation is a fundamental step that converts the ester functional group into a carboxylic acid under basic conditions.

The process involves treating ethyl 5-amino-2-chloropyrimidine-4-carboxylate with a solution of lithium hydroxide (B78521) (LiOH) in a mixed solvent system of tetrahydrofuran (B95107) (THF) and water. researchgate.net The reaction proceeds at room temperature, providing a straightforward and effective route to the desired product. The carboxylic acid is ultimately isolated after acidification of the reaction mixture.

Table 1: Synthesis of 5-Amino-2-chloropyrimidine-4-carboxylic Acid

| Step | Starting Material | Reagents and Solvents | Conditions | Product |

| Hydrolysis | Ethyl 5-amino-2-chloropyrimidine-4-carboxylate | 1. 0.5 M Lithium Hydroxide (aq) 2. Tetrahydrofuran (THF) / Water (H₂O) 3. Hydrochloric Acid (HCl) | Room temperature, 2 hours | 5-Amino-2-chloropyrimidine-4-carboxylic acid |

This table outlines the single-step hydrolysis for the synthesis of 5-amino-2-chloropyrimidine-4-carboxylic acid.

2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic Acid Synthesis

The synthesis of 2-(butan-2-yl)-4-chloropyrimidine-5-carboxylic acid is a multi-step process starting from the construction of the core pyrimidine ring, followed by functional group manipulations. This pathway involves the formation of a pyrimidine ester, its subsequent hydrolysis to a carboxylic acid, and a final chlorination step.

The initial step involves the creation of a 2-substituted pyrimidine-5-carboxylic ester. A general and high-yielding method for this transformation reacts a suitable amidinium salt with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. For this specific target, the corresponding butan-2-yl amidinium salt would be utilized to yield ethyl 2-(butan-2-yl)pyrimidine-5-carboxylate.

The resulting ester is then hydrolyzed to the carboxylic acid, 2-(butan-2-yl)pyrimidine-5-carboxylic acid. This intermediate exists in tautomeric equilibrium with its 4-hydroxypyrimidine (B43898) form (a pyrimidone).

The final and crucial step is the chlorination of the 4-hydroxy group. The reaction of hydroxypyrimidines with phosphorus oxychloride (POCl₃) is a well-established and widely used method for preparing chloropyrimidines. dntb.gov.uanih.gov This procedure typically involves heating the hydroxypyrimidine substrate in POCl₃, sometimes in the presence of a base such as pyridine, to yield the final chlorinated product. nih.gov This standard chlorination protocol converts the 2-(butan-2-yl)-4-hydroxypyrimidine-5-carboxylic acid intermediate into the target molecule, 2-(butan-2-yl)-4-chloropyrimidine-5-carboxylic acid.

Table 2: Proposed Synthetic Route for 2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic Acid

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |

| 1 | Pyrimidine Ring Formation | Butan-2-yl amidinium salt | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | Ethyl 2-(butan-2-yl)pyrimidine-5-carboxylate |

| 2 | Ester Hydrolysis | Ethyl 2-(butan-2-yl)pyrimidine-5-carboxylate | Base (e.g., LiOH, NaOH), followed by acid | 2-(Butan-2-yl)-4-hydroxypyrimidine-5-carboxylic acid |

| 3 | Chlorination | 2-(Butan-2-yl)-4-hydroxypyrimidine-5-carboxylic acid | Phosphorus oxychloride (POCl₃) | 2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid |

This table summarizes the key transformations in the multi-step synthesis of 2-(Butan-2-yl)-4-chloropyrimidine-5-carboxylic acid.

Iii. Chemical Reactivity and Transformation Mechanisms of 4 Chloropyrimidine 5 Carboxylic Acid Derivatives

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The presence of two nitrogen atoms in the pyrimidine ring significantly reduces the electron density of the ring carbons, making them susceptible to attack by nucleophiles. This effect is particularly pronounced at the C2, C4, and C6 positions. In 4-chloropyrimidine-5-carboxylic acid, the chlorine atom at the C4 position is an excellent leaving group, rendering this position highly reactive towards nucleophilic aromatic substitution (SNAr).

Amine Substitution

The displacement of the C4-chloro group by various amine nucleophiles is a widely utilized reaction in the synthesis of diverse pyrimidine derivatives. This aminolysis reaction is a cornerstone in the preparation of biologically active compounds. The reaction typically proceeds by treating the 4-chloropyrimidine (B154816) derivative with a primary or secondary amine, often in the presence of a base to neutralize the HCl generated.

Research on related chloropyrimidines has shown that these reactions are generally efficient. For instance, studies on 2-amino-4,6-dichloropyrimidines demonstrate selective substitution with a variety of amines under solvent-free conditions, yielding products in good to excellent yields. nih.gov Similarly, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with dimethylamine (B145610) results in the straightforward substitution of the 4-chloro group. rsc.org These examples highlight the general applicability of amine substitution on the 4-chloro position of the pyrimidine core.

Table 1: Examples of Amine Substitution on Chloropyrimidine Derivatives

| Starting Material | Amine Nucleophile | Product | Reference |

| 2-Amino-4,6-dichloropyrimidine | 2-Methoxyaniline | 6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine | nih.gov |

| 2-Amino-4,6-dichloropyrimidine | 4-Methoxyaniline | 6-Chloro-4-(N-(4-methoxy)phenyl)-2,4-pyrimidinediamine | nih.gov |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate | rsc.org |

| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Indoline | 2-Amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde* | mdpi.com |

*Note: This reaction also involved substitution of the second chlorine by the ethanol (B145695) solvent (solvolysis).

Thiol Substitution

Similar to amines, sulfur-based nucleophiles (thiols or thiolates) can readily displace the chlorine atom at the C4 position. This reaction provides a direct route to 4-thiopyrimidine derivatives. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide, for example, yields the corresponding 4-thiophenyl ether, demonstrating the facility of this substitution. rsc.org This transformation is valuable for introducing sulfur-containing moieties that can act as key functional groups or pharmacophores in medicinal chemistry.

Mechanistic Studies of Halogen Displacement

The displacement of the halogen in 4-chloropyrimidine derivatives proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.org This process is distinct from SN1 and SN2 reactions and typically involves a two-step addition-elimination pathway.

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine (C4). This attack breaks the aromaticity of the pyrimidine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.netchemrxiv.org The negative charge in this intermediate is delocalized over the pyrimidine ring and is effectively stabilized by the ring nitrogen atoms. This initial nucleophilic attack is generally the rate-determining step of the reaction. wikipedia.org

Elimination Step: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group from the Meisenheimer complex.

The reactivity of the C4 position is generally greater than that of the C2 position in nucleophilic substitutions on dichloropyrimidines. stackexchange.com This regioselectivity can be explained by considering the stability of the Meisenheimer complex intermediate. Attack at C4 (para to one ring nitrogen and ortho to the other) allows for effective delocalization of the negative charge onto the electronegative nitrogen atoms through resonance. Computational studies and frontier molecular orbital theory suggest that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at the C4 position, making it more susceptible to nucleophilic attack. stackexchange.com

Carboxylic Acid Group Transformations

The carboxylic acid group at the C5 position of the pyrimidine ring can be converted into a variety of derivatives, such as esters and amides, using standard synthetic methodologies. These transformations are crucial for modulating the compound's physicochemical properties and for creating linkages to other molecules.

Esterification Reactions

The conversion of this compound to its corresponding esters is a common and important transformation. Esters are often used as intermediates in synthesis because they can be more soluble in organic solvents and serve as protecting groups for the carboxylic acid. wuxiapptec.com Several standard methods can be employed for this esterification.

Fischer Esterification: This is a classic method involving the reaction of the carboxylic acid with an excess of an alcohol under strong acid catalysis (e.g., H₂SO₄, HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, water is often removed, or the alcohol is used as the solvent. masterorganicchemistry.comlibretexts.org

Reaction with Thionyl Chloride: The carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride (SOCl₂). The resulting 4-chloropyrimidine-5-carbonyl chloride can then be reacted with an alcohol to form the ester in high yield. commonorganicchemistry.com

Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can activate the carboxylic acid for reaction with an alcohol under mild, non-acidic conditions. orgsyn.org This method is particularly useful for substrates that are sensitive to strong acids. commonorganicchemistry.comorgsyn.org

Table 2: Common Methods for the Esterification of Carboxylic Acids

| Method | Reagents | Key Features |

| Fischer Esterification | Alcohol (excess), Strong Acid (e.g., H₂SO₄) | Equilibrium-driven; suitable for simple alcohols. masterorganicchemistry.com |

| Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base | Proceeds via a highly reactive intermediate; generally high yield. commonorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP | Mild, non-acidic conditions; good for acid-sensitive substrates. orgsyn.org |

Amidation Reactions

The synthesis of amides from this compound is another key transformation. Direct reaction of the carboxylic acid with an amine is generally not feasible as it results in an acid-base reaction to form a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, activation of the carboxylic acid is required.

The most common strategy involves converting the carboxylic acid into a more reactive species that can then readily undergo nucleophilic attack by an amine. This can be achieved by:

Formation of the corresponding acid chloride (using reagents like SOCl₂ or oxalyl chloride), followed by reaction with the desired amine.

Use of peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxylic acid in situ for reaction with an amine. libretexts.org

These methods are widely used in medicinal chemistry to link the pyrimidine core to amino acids, peptides, or other amine-containing molecules.

Decarboxylation Pathways

The removal of the carboxyl group from the C5 position of the pyrimidine ring is a key transformation. While simple thermal decarboxylation can be challenging, modern synthetic methods have enabled this process, often coupling it with the formation of a new bond. Transition metal-catalyzed decarboxylative cross-coupling reactions have emerged as a powerful strategy, utilizing carboxylic acids as stable and readily available alternatives to organometallic reagents. rsc.org

In this pathway, the carboxylic acid group is not merely removed but is replaced by various substituents in a single step. For derivatives like 2-aminopyrimidine-5-carboxylic acids, which share a similar pyrimidine core, decarboxylative C-C cross-couplings have been successfully achieved using a Palladium/Silver-based catalytic system. researchgate.net This method allows for the introduction of diverse groups at the C5 position by coupling with partners such as aryl iodides, alkenes, and bromoalkynes. researchgate.net This approach is significant as it avoids the need to pre-form organometallic reagents, which can be sensitive and difficult to handle. rsc.org The process generally involves the formation of a metal-carboxylate species, which then undergoes decarboxylation to generate an organometallic intermediate that participates in the cross-coupling cycle. researchgate.net

| Catalytic System | Coupling Partner | Resulting Bond | Significance |

|---|---|---|---|

| Palladium (Pd) / Silver (Ag) | Aryl Iodides | C-C (Aryl) | Forms biaryl structures |

| Palladium (Pd) / Silver (Ag) | Alkenes | C-C (Vinyl) | Introduces alkenyl groups (Heck-type) |

| Palladium (Pd) / Silver (Ag) | Bromoalkynes | C-C (Alkynyl) | Forms pyrimidine-alkyne conjugates |

| Palladium (Pd) / Silver (Ag) | Azoles | C-C | Connects pyrimidine to other heterocycles |

Reduction and Oxidation Reactions of the Pyrimidine System

The pyrimidine ring exhibits distinct behaviors under reductive and oxidative conditions.

Reduction: Due to their relatively low aromaticity compared to benzene, pyrimidines can be reduced more easily than pyridines. researchgate.net However, the ring is generally resistant to chemical reduction by metals in acid. pharmaguideline.com Catalytic hydrogenation is a more effective method. In the presence of catalysts like platinum, pyrimidines can undergo reduction to form tetrahydropyrimidine (B8763341) derivatives. researchgate.netumich.edu Borohydride reagents can also be employed to achieve this transformation. researchgate.net

Oxidation: The pyrimidine ring itself is relatively resistant to oxidation. Reactions typically occur at substituents on the ring. For instance, alkyl-substituted pyrimidines can undergo oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) to yield the corresponding carboxylic acids. researchgate.net In biological systems and specific chemical reactions, one-electron oxidation can occur, leading to the formation of radical cations. nih.govnih.gov These highly reactive intermediates can then react with nucleophiles like water, leading to hydroxylated products such as 8-oxo-7,8-dihydroguanine in related purine (B94841) systems. nih.govnih.gov

| Reaction Type | Reagent/Condition | Product | Notes |

|---|---|---|---|

| Reduction | Catalytic Hydrogenation (e.g., Platinum) | Tetrahydropyrimidine derivatives | More effective than chemical reduction with metals in acid. researchgate.netpharmaguideline.com |

| Reduction | Borohydrides | Tetrahydropyrimidine derivatives | Commonly used for heterocycle reduction. researchgate.net |

| Oxidation | KMnO₄ (on alkyl substituents) | Pyrimidine carboxylic acids | The ring itself is generally resistant; reaction occurs at the side chain. researchgate.net |

Cyclization Reactions involving this compound Derivatives

The bifunctional nature of this compound derivatives makes them excellent substrates for constructing fused heterocyclic systems through cyclization reactions.

The Friedel-Crafts reaction is a fundamental method for forming C-C bonds involving an aromatic ring. nih.gov In an intramolecular context, it can be used to build new rings onto an existing molecular scaffold. For derivatives of this compound, this reaction is key to creating tricyclic structures. The process requires a precursor molecule where an aromatic moiety is tethered to the pyrimidine core, typically via a nitrogen or carbon linkage.

The reaction is promoted by a Lewis acid (e.g., AlCl₃, BF₃·Et₂O) or a strong Brønsted acid (e.g., concentrated sulfuric acid). nih.govbeilstein-journals.orgresearchgate.net The acid activates the system, facilitating an electrophilic attack from a position on the pyrimidine ring (or an attached group) onto the tethered aromatic ring, resulting in ring closure. beilstein-journals.org This strategy has been successfully applied to synthesize various fused systems.

A significant application of intramolecular cyclization is the synthesis of pyrimidobenzodiazepines, a class of compounds with interest in medicinal chemistry. A novel methodology has been developed for the efficient synthesis of 4-chloro-pyrimido[4,5-b] researchgate.netumich.edubenzodiazepines. nih.gov The key step in this synthesis is the intramolecular Friedel-Crafts cyclization of a 5-amino-4-(N-substituted)anilino-6-chloropyrimidine precursor. nih.gov This precursor, derived from a chloropyrimidine core, is treated with an acid to construct the fused seven-membered benzodiazepine (B76468) ring. The resulting tricyclic core retains the chlorine atom, allowing for subsequent nucleophilic substitution reactions to introduce further molecular diversity. nih.gov

| Reaction Type | Key Precursor Feature | Typical Reagents | Fused System Example |

|---|---|---|---|

| Intramolecular Friedel-Crafts Cyclization | Pyrimidine core with a tethered aromatic ring | Lewis acids (AlCl₃, BF₃·Et₂O) or Brønsted acids (H₂SO₄) | Tricyclic pyrimidine derivatives |

| Pyrimidobenzodiazepine Formation | 4-(N-substituted)anilino-chloropyrimidine derivative | Acid catalyst for Friedel-Crafts cyclization | 4-Chloro-pyrimido[4,5-b] researchgate.netumich.edubenzodiazepines |

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming new bonds. This compound and its derivatives offer two primary reaction sites for such transformations: the C4-chloro substituent and the C5-carboxylic acid group.

The chlorine atom at the C4 position serves as a conventional leaving group in transition metal-catalyzed reactions. Palladium-catalyzed reactions like the Suzuki (for C-C bonds with boronic acids), Buchwald-Hartwig (for C-N bonds with amines), and Heck (for C-C bonds with alkenes) couplings are widely used to functionalize such chloroheterocycles. Copper-catalyzed Ullmann-type reactions have also been instrumental, particularly for forming C-N, C-O, and C-S bonds, often with the aid of specialized ligands to facilitate the reaction under milder conditions. nih.gov

As discussed previously (Section 3.2.3), the carboxylic acid group at C5 provides an alternative handle for functionalization via decarboxylative cross-coupling. rsc.orgresearchgate.net This modern approach allows for the direct replacement of the -COOH group with aryl, vinyl, or other moieties, extruding carbon dioxide as a benign byproduct. nih.gov This dual reactivity at two different positions makes the this compound scaffold a highly versatile building block for creating libraries of complex, densely substituted pyrimidines. researchgate.net

Iv. Advanced Spectroscopic and Computational Analysis of 4 Chloropyrimidine 5 Carboxylic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and analysis of 4-Chloropyrimidine-5-carboxylic acid. Each technique offers unique information about the molecule's composition and conformation.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vandanapublications.comvandanapublications.com In this compound, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features.

The presence of the carboxylic acid group is typically confirmed by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹, which often overlaps with C-H stretching vibrations. libretexts.org The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong absorption band in the range of 1725-1700 cm⁻¹. researchgate.net The pyrimidine (B1678525) ring itself gives rise to several characteristic bands. Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the pyrimidine ring typically appear in the 1600-1400 cm⁻¹ region. vandanapublications.comresearchgate.net The C-Cl stretching vibration is expected in the fingerprint region, usually between 800 and 600 cm⁻¹. researchgate.net

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1725-1700 | Strong |

| Aromatic Ring | C-H stretch | 3100-3000 | Medium to Weak |

| Aromatic Ring | C=C and C=N stretch | 1600-1400 | Medium to Strong |

| Chloroalkane | C-Cl stretch | 800-600 | Medium to Strong |

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are crucial for the complete structural assignment of this compound. nih.govethernet.edu.et

In the ¹H NMR spectrum, the acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm. libretexts.orgprinceton.edu The protons on the pyrimidine ring are in a unique electronic environment and would likely appear as distinct signals in the aromatic region (7.0-9.0 ppm). For a closely related compound, 2-chloropyrimidine-5-carboxylic acid, the two protons on the pyrimidine ring are observed as singlets. chemicalbook.com

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is highly deshielded and is expected to resonate in the 160-180 ppm region. libretexts.org The carbon atoms of the pyrimidine ring will have characteristic chemical shifts influenced by the nitrogen atoms and the chlorine substituent. Aromatic carbons typically appear in the range of 120-170 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |

| H (Carboxyl) | ¹H | 10.0 - 13.0 | Broad Singlet |

| H (Pyrimidine) | ¹H | 7.0 - 9.0 | Singlet/Doublet |

| C (Carbonyl) | ¹³C | 160 - 180 | - |

| C (Pyrimidine) | ¹³C | 120 - 170 | - |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and structures. libretexts.orgprinceton.edu

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the π → π* and n → π* transitions are of primary interest. rsc.orgnih.govacs.org

The pyrimidine ring is the primary chromophore in this molecule. The presence of the chlorine atom and the carboxylic acid group can influence the wavelength of maximum absorption (λmax). rsc.org Halogenation can cause a shift in the absorption bands. rsc.org The electronic absorption spectra of pyrimidine derivatives are also known to be sensitive to pH. nih.gov Studies on similar pyrimidine derivatives have shown absorption bands in the UV region, and the effect of halogenation can be significant at higher photon energies. rsc.org

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

| π → π | Pyrimidine Ring | 200 - 300 |

| n → π | Pyrimidine Ring, Carbonyl | 250 - 350 |

Note: The exact λmax values can vary depending on the solvent and the electronic effects of the substituents.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. amanote.com

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak at M+2 with an intensity of about one-third of the M⁺ peak is expected, which is characteristic of compounds containing one chlorine atom.

The fragmentation of pyrimidine carboxylic acids is influenced by the substituents on the ring. nih.gov For a carboxylic acid, a common fragmentation pathway involves the loss of a hydroxyl radical (•OH, mass 17) or a carboxyl group (•COOH, mass 45). libretexts.orgthieme-connect.de The pyrimidine ring itself can also undergo characteristic fragmentation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |

| [M]⁺ | C₅H₃³⁵ClN₂O₂⁺ | 174 |

| [M+2]⁺ | C₅H₃³⁷ClN₂O₂⁺ | 176 |

| [M - OH]⁺ | C₅H₂³⁵ClN₂O⁺ | 157 |

| [M - COOH]⁺ | C₄H₂³⁵ClN₂⁺ | 129 |

Note: The m/z values are for the most abundant isotope of chlorine (³⁵Cl).

Theoretical and Computational Chemistry Approaches

Theoretical and computational methods, particularly Density Functional Theory (DFT), provide valuable insights that complement experimental data, allowing for a deeper understanding of the molecular properties of this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ijcce.ac.irjchemrev.com It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties of organic molecules, including pyrimidine derivatives. physchemres.orgsamipubco.com

By using functionals such as B3LYP combined with basis sets like 6-311++G(d,p), it is possible to optimize the molecular geometry of this compound and calculate various parameters. physchemres.orgsamipubco.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule.

Furthermore, DFT allows for the calculation of electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.ir The HOMO-LUMO energy gap is an important parameter for understanding the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. These computational approaches have been successfully used to study the electronic structure of various pyrimidine derivatives. jchemrev.comjchemrev.com

Table 5: Representative DFT Calculation Parameters for Pyrimidine Derivatives

| Parameter | Description | Typical Application |

| Functional | B3LYP | Geometry optimization, energy calculations physchemres.orgsamipubco.com |

| Basis Set | 6-311++G(d,p) | Provides accurate results for organic molecules physchemres.org |

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to electron-donating ability ijcce.ac.ir |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to electron-accepting ability ijcce.ac.ir |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability ijcce.ac.ir |

Note: These are common parameters used in DFT studies of similar molecules and serve as a reference for the computational analysis of this compound.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful predictive tool in the spectroscopic analysis of this compound and its analogs. Methods such as B3LYP with basis sets like 6-311++G(d,p) are frequently employed to calculate theoretical vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical data provide a foundational understanding of the molecule's structural and electronic properties, which can be correlated with experimental findings.

Vibrational Frequencies: The theoretical calculation of vibrational frequencies is instrumental in the assignment of bands observed in experimental Fourier-transform infrared (FTIR) and Raman spectra. For complex organic molecules, including derivatives of pyrimidine, DFT calculations can predict the frequencies of various vibrational modes, such as stretching, bending, and torsional motions. While a direct one-to-one correlation is not always perfect due to the calculations often being performed on a single molecule in the gas phase, scaling factors are typically applied to the computed frequencies to improve their agreement with experimental data obtained from solid or solution-phase measurements. This computational approach allows for a more confident assignment of key vibrational modes, including the characteristic C-Cl, C=O, C=N, and C-H vibrations within the this compound structure.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a widely accepted computational approach for the prediction of ¹H and ¹³C NMR chemical shifts. By calculating the isotropic magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. These predicted chemical shifts are invaluable for the unambiguous assignment of signals in experimentally recorded NMR spectra, especially for molecules with complex spin systems or closely spaced peaks. For pyrimidine derivatives, computational studies have demonstrated a strong linear correlation between theoretical and experimental chemical shifts. Any discrepancies can often be rationalized by considering environmental factors such as solvent effects, which can also be incorporated into the computational model to enhance accuracy.

| Spectroscopic Parameter | Computational Method | Typical Application |

| Vibrational Frequencies | DFT (e.g., B3LYP/6-311++G(d,p)) | Assignment of FTIR and Raman spectral bands. |

| NMR Chemical Shifts | GIAO | Assignment of ¹H and ¹³C NMR signals. |

Reaction Pathway Simulations and Activation Energy Computations

Computational simulations provide profound insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most favorable reaction pathways. These simulations are crucial for understanding the kinetics and thermodynamics of synthetic routes and chemical transformations.

The synthesis of substituted pyrimidines can often proceed through various competing pathways. Computational chemistry allows for the in-silico exploration of these pathways to determine the most energetically viable route. By calculating the energies of reactants, products, and all intervening species (intermediates and transition states), the activation energy for each step can be determined. The activation energy represents the energetic barrier that must be overcome for a reaction to proceed, and its calculation is fundamental to predicting reaction rates and understanding the factors that influence them, such as temperature, catalysts, and solvent effects. For instance, in the synthesis of pyrimidine derivatives, computational studies can elucidate the mechanism of cyclization and the role of different reagents, guiding the optimization of reaction conditions for improved yields and selectivity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that plays a pivotal role in drug discovery and development by predicting the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein or enzyme. For this compound and its derivatives, molecular docking can be employed to explore their potential as inhibitors of various enzymes implicated in disease.

The process involves generating a three-dimensional model of the ligand and docking it into the binding pocket of the target protein. Sophisticated algorithms then sample a wide range of possible conformations and orientations of the ligand within the binding site, and a scoring function is used to estimate the binding energy for each pose. Lower binding energies typically indicate a more stable protein-ligand complex.

Studies on various pyrimidine derivatives have shown their potential to inhibit enzymes such as dihydrofolate reductase (DHFR), various kinases, and viral proteases. researchgate.net Molecular docking simulations of these pyrimidine analogs have revealed key interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for their inhibitory activity. For this compound, the pyrimidine ring can engage in pi-stacking and hydrophobic interactions, while the carboxylic acid and chloro substituents can form hydrogen bonds and halogen bonds with specific amino acid residues in the active site. These computational insights are invaluable for the rational design of more potent and selective enzyme inhibitors based on the this compound scaffold.

| Docking Parameter | Description | Significance |

| Binding Energy | The estimated free energy of binding between the ligand and the target protein. | A lower binding energy generally suggests a higher binding affinity. |

| Interacting Residues | The specific amino acid residues in the protein's active site that interact with the ligand. | Identifies key residues for targeted drug design and optimization. |

| Hydrogen Bonds | Non-covalent interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen. | Crucial for the specificity and stability of ligand-protein binding. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | Contribute significantly to the overall binding affinity. |

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in advanced technologies such as optical data storage, telecommunications, and optical computing. The NLO response of a molecule is determined by its ability to alter the properties of light passing through it, which is governed by molecular parameters such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β).

Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. rsc.orgijiset.com For a molecule to exhibit a significant NLO response, it often requires a combination of an electron-donating group and an electron-accepting group linked by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, which is a key factor for high hyperpolarizability values.

The pyrimidine ring in this compound provides a π-conjugated system. The chlorine atom and the carboxylic acid group are both electron-withdrawing, which can influence the electronic distribution within the molecule. Computational studies on other pyrimidine derivatives have shown that strategic substitution with both electron-donating and electron-withdrawing groups can significantly enhance their NLO properties. rsc.org Therefore, computational analysis of this compound and its derivatives can predict their potential as NLO materials and guide the synthesis of new compounds with optimized NLO responses for various photonic and optoelectronic applications. rsc.orgnih.gov

V. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Chloropyrimidine 5 Carboxylic Acid Derivatives

Design and Synthesis of Analog Libraries for SAR Studies

The exploration of SAR for 4-chloropyrimidine-5-carboxylic acid derivatives typically begins with the design and synthesis of a focused library of analogs. This process allows for the systematic evaluation of various structural modifications. A common strategy involves a multi-step synthetic approach where different building blocks can be introduced to generate chemical diversity.

A frequent synthetic pathway starts with a commercially available or readily synthesized pyrimidine (B1678525) core. The chloro and carboxylic acid groups on the this compound scaffold serve as versatile chemical handles for introducing a wide range of substituents.

Key Synthetic Strategies:

Nucleophilic Aromatic Substitution: The chlorine atom at the C-4 position is electrophilic and susceptible to regioselective substitution by various nucleophiles, including amines, phenols, and heteroaromatic rings. This reaction is a primary method for introducing diversity at this position. acs.org

Amide/Ester Coupling: The carboxylic acid group at the C-5 position is commonly converted into amides or esters through standard coupling reactions. This allows for the exploration of a vast chemical space by varying the corresponding amine or alcohol component.

Sequential Reactions: A library can be efficiently constructed using a two-step procedure. First, the carboxylic acid is coupled with a desired amine. Subsequently, the chloro group at another position (e.g., C-6) is displaced by a different amine, allowing for variation at two distinct points on the scaffold. nih.gov

Solid-Phase Synthesis: For larger libraries, solid-phase synthesis can be employed, where the pyrimidine scaffold is immobilized on a resin, allowing for streamlined reaction sequences and purification.

These synthetic efforts are often guided by initial findings from high-throughput screening (HTS), which can identify "hit" compounds from large, diverse chemical libraries. nih.gov Subsequent medicinal chemistry optimization then focuses on creating smaller, more focused libraries around these initial hits to refine their biological activity and properties. nih.gov

**5.2. Influence of Substituents on Biological Activities

The biological activity of this compound derivatives is highly sensitive to the nature and position of substituents on the pyrimidine ring.

The chlorine atom at the C-4 position is not only a crucial synthetic handle but also plays a significant role in the molecule's electronic properties and potential binding interactions. While it is often replaced during library synthesis to introduce new functional groups, studies on related heterocyclic systems show that the nature of the halogen itself can be critical.

In other scaffolds, replacing a chlorine atom with other halogens like fluorine or bromine has been shown to significantly alter biological activity. nih.gov Fluorine can act as a hydrogen bond acceptor and can block metabolic oxidation, while bromine can form halogen bonds with protein targets. Although specific studies focusing solely on modifying the C-4 halogen of this compound are not extensively detailed, the principle remains that this position is critical. Its primary role in many reported SAR studies is as a leaving group, enabling the introduction of diverse substituents that are then evaluated for their impact on activity. acs.orgnih.gov

The carboxylic acid group at the C-5 position is a key functional group that significantly influences the properties of the molecule. Its derivatization into esters, amides, or other bioisosteres is a common strategy to modulate activity and pharmacokinetic parameters. wiley-vch.de

Carboxylic Acid (CO₂H): The free acid is typically ionized at physiological pH, which can enhance water solubility. wiley-vch.de It can also act as a strong hydrogen bond donor and acceptor, forming critical interactions with biological targets.

Ester (CO₂R): Converting the carboxylic acid to an ester masks its polarity, which can dramatically increase cell permeability and oral bioavailability. wiley-vch.de Such esters often function as "carrier prodrugs," which are inactive themselves but are hydrolyzed by enzymes in the body to release the active carboxylic acid. wiley-vch.de A well-known example in a different context is the antiviral agent oseltamivir, where the ethyl ester prodrug has an oral bioavailability of 80% compared to less than 5% for the active carboxylic acid parent. wiley-vch.de

Amide (CONR₂): Amides are more stable to hydrolysis than esters and can serve as both hydrogen bond donors and acceptors. wiley-vch.de They provide a rigid three-dimensional scaffold that can be crucial for optimal binding to a target enzyme or receptor. wiley-vch.de

| Modification | Rationale / Effect | Typical Outcome |

| Free Carboxylic Acid | - High polarity- Potential for strong ionic/H-bond interactions | - Good water solubility- Often poor membrane permeability |

| Ester Prodrug | - Increased lipophilicity- Masks polar group | - Enhanced oral bioavailability- Requires in vivo hydrolysis to active acid |

| Amide | - More stable than esters- Provides rigid H-bonding scaffold | - Can improve binding affinity- Modulates solubility and permeability |

It is also important to note that the hydrolysis of esters of pyrimidine-5-carboxylic acids can, under certain alkaline conditions, lead to molecular rearrangements rather than simple hydrolysis, a factor that must be considered during synthesis and biological testing. researchgate.net

SAR studies have consistently shown that modifications at other positions of the pyrimidine ring, such as C-2 and C-6, are critical determinants of biological activity.

In a series of 4-sulfonamidopyrimidine derivatives, the introduction of various groups at the C-2 position significantly altered their affinity for the endothelin receptor. nih.gov While aryl, heteroaryl, and alkyl groups were tolerated, the introduction of hydrophilic groups at this position tended to reduce binding affinity. nih.gov Similarly, for a class of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the activity was found to be highly sensitive to the steric and electronic properties of substituents at both the C-2 and C-4 positions. nih.gov For instance, incorporating a 4-propylpiperazine group at C-2 resulted in superior AChE inhibition compared to a 4-methylpiperazine group. nih.gov

These findings highlight that a comprehensive SAR exploration must consider the entire pyrimidine scaffold.

| Position | Substituent Type | Observed Effect on Biological Activity | Reference |

| C-2 | Hydrophilic groups (e.g., amino, alkoxy) | Tended to reduce receptor affinity in endothelin antagonists. | nih.gov |

| C-2 | Pyrrolidine | Potent AChE inhibition in a 2,4-disubstituted pyrimidine series. | nih.gov |

| C-2 | 4-Propylpiperazine | Superior AChE inhibition compared to smaller alkylpiperazine groups. | nih.gov |

| C-4 | N-benzyl or N-phenethyl groups | Acted as cholinesterase inhibitors, with activity sensitive to steric properties. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR models can be developed to predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (the logarithm of the partition coefficient).

Topological properties: Descriptors of molecular connectivity and shape.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.gov A robust QSAR model can provide valuable insights into which molecular features are most important for activity, guiding the design of more potent compounds.

Conformational Analysis and its Correlation with Activity

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis aims to understand the preferred spatial arrangement of a molecule's atoms and how this conformation influences its biological activity.

Techniques such as X-ray crystallography of ligand-protein complexes and computational methods like molecular docking and molecular dynamics simulations are used to study these conformations. nih.gov By understanding the active conformation, medicinal chemists can design new analogs with improved potency and selectivity by introducing structural elements that favor this specific spatial arrangement.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are pivotal computational strategies in medicinal chemistry for identifying and optimizing novel drug candidates when the three-dimensional structure of the target receptor is unknown. nih.govresearchgate.net These approaches rely on the principle that a group of structurally diverse molecules binding to the same target receptor likely share common three-dimensional arrangements of essential chemical features, known as a pharmacophore. dovepress.com For derivatives of this compound, these methods have been instrumental in elucidating the key structural motifs required for biological activity and in guiding the design of new, more potent compounds.

Ligand-based drug design begins with the analysis of a set of known active molecules to derive a pharmacophore model. nih.govnih.gov This model represents the crucial interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, aromatic rings, and ionizable groups, that are essential for molecular recognition at the receptor's binding site. dovepress.comdrugdesign.org Once validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify new molecules with the desired structural features, or to guide the modification of existing scaffolds to enhance activity. dovepress.com

In the context of pyrimidine derivatives, which are recognized as "privileged structures" in drug discovery, pharmacophore modeling has been successfully applied across various therapeutic areas, including oncology and infectious diseases. nih.govmdpi.com For instance, studies on related pyrimidine scaffolds have identified common pharmacophoric features. A prevalent model includes a combination of hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic (HY), and aromatic ring (AR) features.

One study focusing on pyrimidine derivatives as potential anticancer agents identified a five-point pharmacophore hypothesis, DHHRR_1, as the best-fitting model with a high survival score. benthamdirect.com This model consists of one hydrogen bond donor, two hydrogen bond acceptors, and two aromatic ring features. The pyrimidine core itself often serves as a key scaffold, providing essential hydrogen bond acceptors through its nitrogen atoms, while the carboxylic acid group at the 5-position can act as a potent hydrogen bond donor and acceptor. drugdesign.org The chlorine atom at the 4-position offers a site for synthetic modification, allowing for the introduction of various substituents to probe different regions of the receptor binding pocket and optimize interactions.

The development of a pharmacophore model is typically followed by quantitative structure-activity relationship (QSAR) studies. Atom-based QSAR models for pyrimidine derivatives have demonstrated strong predictive capability, with high correlation coefficients (R²) and cross-validation coefficients (Q²). benthamdirect.com These models help to quantify the relationship between the physicochemical properties of the derivatives and their biological activities, further refining the drug design process.

The practical application of these models is demonstrated in the design and synthesis of novel derivatives with improved biological profiles. For example, based on a validated pharmacophore and QSAR model, new chemical entities can be designed and subsequently screened in silico for their potential activity and drug-likeness (ADMET) properties before undertaking synthetic efforts. benthamdirect.com Molecular docking studies, even when based on a homology model or a related receptor structure, can be guided by pharmacophore constraints to improve the accuracy of binding pose prediction. dovepress.com

Research on various pyrimidine-carboxamide derivatives has provided valuable SAR data that informs pharmacophore development. Modifications at different positions of the pyrimidine ring have shown significant effects on potency. For example, in a series of pyrimidine-4-carboxamides designed as NAPE-PLD inhibitors, modifications at three different positions around the core scaffold were explored to optimize potency and physicochemical properties. acs.org The data from such studies are crucial for building robust pharmacophore models.

The table below summarizes findings from a study on 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, which share the pyrimidine core. The data illustrates how different substituents on an appended phenyl ring influence cytotoxic activity against the A549 cancer cell line, providing essential data for ligand-based design. mdpi.com

| Compound | Substituent (R) | IC₅₀ (µM) against A549 | Key Pharmacophoric Contribution |

| 8a | 4-F | 8.31 | Electron-withdrawing group, potential H-bond acceptor |

| 8b | 4-Cl | 8.82 | Electron-withdrawing, hydrophobic features |

| 8d | 4-Br | 6.02 | Electron-withdrawing, enhanced hydrophobic interaction |

| 8f | 4-OCH₃ | 15.65 | Electron-donating group, potential H-bond acceptor |

| 8h | 2,4-diCl | 7.94 | Multiple electron-withdrawing and hydrophobic points |

| 8j | 3-Br | 10.98 | Positional isomerism affecting binding orientation |

This data indicates that electron-withdrawing groups at the para-position of the phenyl ring generally lead to higher potency, suggesting that this region of the binding pocket may be hydrophobic and sensitive to electronic effects. mdpi.com Such insights are directly translated into the pharmacophore model, which would include a hydrophobic or aromatic feature with a vector indicating a preference for electron-withdrawing character in that specific region.

Vi. Applications of 4 Chloropyrimidine 5 Carboxylic Acid and Its Derivatives in Drug Discovery and Development

Role as Pharmaceutical Intermediates and Building Blocks

4-Chloropyrimidine-5-carboxylic acid and its related structures are recognized as valuable intermediates and building blocks in medicinal chemistry and pharmaceutical development. chemimpex.comchemimpex.com The pyrimidine (B1678525) core is a key structural motif in a wide array of biologically active molecules. researchgate.net The specific arrangement of functional groups in this compound—a reactive chlorine atom and a carboxylic acid group on the pyrimidine ring—makes it a versatile scaffold for synthetic modifications. chemimpex.com

The chlorine atom at the 4-position can be readily displaced by various nucleophiles, allowing for the introduction of diverse substituents, while the carboxylic acid group at the 5-position offers a handle for amide bond formation or other derivatizations. This versatility enables chemists to systematically modify the core structure to enhance biological activity, selectivity, and pharmacokinetic properties. chemimpex.com Its utility is particularly noted in the synthesis of compounds targeting metabolic disorders, infectious diseases, and cancer. chemimpex.comchemimpex.com Derivatives such as 4-aminopyrimidine-5-carboxylic acid are also employed as key intermediates for developing kinase inhibitors and antiviral agents. chemimpex.commyskinrecipes.com The adaptability of this pyrimidine scaffold facilitates the rapid development of novel compounds for various therapeutic applications. chemimpex.com

Development of Antiviral Agents

The pyrimidine scaffold, for which this compound is a key precursor, is integral to the development of novel antiviral agents. chemimpex.comchemimpex.com Researchers utilize this compound to synthesize more complex heterocyclic systems with potential therapeutic applications against viral infections. chemimpex.com By serving as a foundational structure, it allows for modifications that can lead to enhanced antiviral efficacy. chemimpex.comchemimpex.com

One area of research involves the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives. mdpi.com Studies have shown that compounds featuring this scaffold, which can be synthesized from pyrimidine precursors, exhibit notable efficacy against viruses such as human coronavirus 229E (HCoV-229E). mdpi.com Specific derivatives incorporating cyclopropylamino and aminoindane moieties have emerged as promising candidates for further investigation as anti-coronaviral agents. mdpi.com The development of such compounds highlights the importance of the pyrimidine core in designing molecules that can target host factors essential for viral replication or viral enzymes directly. myskinrecipes.commdpi.com

Development of Anticancer Agents

Pyrimidine derivatives are a well-established class of compounds in anticancer drug development, with applications against various forms of cancer. researchgate.netmdpi.com this compound serves as a strategic starting material for synthesizing novel pyrimidine-based anticancer agents. chemimpex.com Its structure is a component of more complex molecules designed to inhibit cancer cell growth. mdpi.com